N-(2-methoxybenzyl)butanamide
Description
N-(2-Methoxybenzyl)butanamide is a synthetic amide derivative featuring a methoxy-substituted benzyl group attached to a butanamide backbone. The methoxybenzyl moiety is a critical structural element, influencing electronic, steric, and biological characteristics. This group is recurrent in bioactive molecules, such as sulfonamides and NBOMe derivatives, where it contributes to receptor binding and metabolic stability .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-6-12(14)13-9-10-7-4-5-8-11(10)15-2/h4-5,7-8H,3,6,9H2,1-2H3,(H,13,14) |
InChI Key |
HIXFASOHBYDACU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)butanamide typically involves the reaction of 2-methoxybenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxybenzyl)butanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Hydroxy Groups : The methoxy group in this compound enhances lipophilicity compared to hydroxyl-containing analogs like the compound in , which may improve membrane permeability in bioactive contexts .
- Amide vs. Sulfonamide Backbones : Sulfonamides (e.g., –5) exhibit broad bioactivity due to their sulfonyl group, whereas amides like this compound may prioritize hydrogen-bonding interactions in catalysis or drug design .
Research Findings and Implications
- Fragmentation Patterns : The methoxybenzyl group’s stability under MS conditions () supports its use as a stable substituent in drug design or analytical standards .
- Crystallographic Data : Sulfonamide derivatives (–5) reveal planar conformations, suggesting that this compound’s crystal structure may favor similar packing, influencing solubility and melting point .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
